Pyruvic acid thiosemicarbazone
Description
Structure
3D Structure
Properties
CAS No. |
10418-09-4 |
|---|---|
Molecular Formula |
C4H7N3O2S |
Molecular Weight |
161.19 g/mol |
IUPAC Name |
(2E)-2-(carbamothioylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C4H7N3O2S/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2+ |
InChI Key |
KQAYLOOXVDSLRI-QHHAFSJGSA-N |
SMILES |
CC(=NNC(=S)N)C(=O)O |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C(=O)O |
Canonical SMILES |
CC(=NNC(=S)N)C(=O)O |
Synonyms |
PATSC pyruvic acid thiosemicarbazone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization
Synthesis of Pyruvic Acid Thiosemicarbazone Ligand
The conventional synthesis of this compound (H₂thpy or H₂pt) is achieved through the condensation reaction between pyruvic acid and thiosemicarbazide (B42300). rsc.org A common method involves dissolving thiosemicarbazide in water, sometimes with the addition of a few drops of dilute acetic acid, and heating the mixture to obtain a clear solution. zenodo.org Pyruvic acid is then added dropwise to this solution. rsc.orgzenodo.org
In one specific procedure, an aqueous solution of pyruvic acid is added dropwise to a warm (65 °C) aqueous solution of thiosemicarbazide. rsc.org This mixture is then stirred for a couple of hours, during which a white precipitate of the product forms. rsc.org Another method involves refluxing the reactants in an aqueous solution, followed by concentration and cooling to induce crystallization. zenodo.org The addition of a small amount of ethanol (B145695) is also reported to facilitate the reaction. zenodo.org The final product, typically yellow, needle-shaped crystals, is collected by filtration, washed with aqueous ethanol, and air-dried. zenodo.org
The reaction is generally carried out in a 1:1 molar ratio of the reactants. zenodo.orgbg.ac.rs The use of sodium pyruvate (B1213749) instead of pyruvic acid is also a viable route. bg.ac.rsresearchgate.net
Table 1: Conventional Synthesis Parameters for this compound
| Parameter | Condition 1 | Condition 2 |
| Reactants | Thiosemicarbazide, Pyruvic Acid | Thiosemicarbazide, Sodium Pyruvate |
| Solvent | Water, with catalytic acetic acid and ethanol | Water |
| Temperature | Water bath heating, reflux | 50-65 °C |
| Reaction Time | 2 hours | 1.5 - 2 hours |
| Product Appearance | Yellow needle-shaped crystals | White crystalline solid |
| Yield | Not specified | 47-68% |
Research has led to the isolation and characterization of a novel crystal form of this compound (H₂pt·0.5H₂O) and its sodium salt ({[Na(Hpt)(H₂O)₃]·H₂O}n). bg.ac.rsresearchgate.net
The novel crystal form was obtained unexpectedly from a reaction between an aqueous solution of thiosemicarbazide hydrochloride and sodium pyruvate, which also contained calcium carbonate. researchgate.net Instead of the expected calcium salt, single crystals of the new form of the ligand were isolated. researchgate.net
The sodium salt was synthesized by reacting equimolar amounts of neutral thiosemicarbazide and sodium pyruvate in a warm (50 °C) aqueous solution. bg.ac.rsresearchgate.net After heating for approximately 1.5 hours, the solvent was evaporated at room temperature to yield white single crystals of the sodium salt. bg.ac.rsresearchgate.net Characterization of this salt by molar conductivity measurements in water and methanol (B129727) confirmed it behaves as a 1:1 electrolyte. researchgate.net
Additionally, an iron(III) anionic complex with a lithium cation, Li[Fe(thpy)₂]·3H₂O, has been synthesized. rsc.org This was achieved through the direct reaction of the this compound ligand with Fe(NO₃)₃·9H₂O, where lithium hydroxide (B78521) monohydrate (LiOH·H₂O) was added to deprotonate the thiol and carboxylic acid groups of the ligand. rsc.org
Single-crystal X-ray analysis is a crucial technique for characterizing these new forms, revealing detailed information about their crystal packing and hydrogen bonding patterns, which differ significantly from previously reported structures. bg.ac.rsresearchgate.net
The synthesis of thiadiazolic and triazolic derivatives of pyruvic acid begins with the preparation of the corresponding thiosemicarbazide derivatives. researchgate.net From these intermediates, cyclization reactions are employed to form the desired heterocyclic rings. researchgate.net
Thiadiazolic Derivatives : To obtain thiadiazolic derivatives, the precursor thiosemicarbazides are treated with concentrated sulfuric acid. researchgate.net This strong acid facilitates the dehydrative cyclization to form the 1,3,4-thiadiazole (B1197879) ring system. researchgate.net
Triazolic Derivatives : The synthesis of triazolic derivatives is achieved by treating the thiosemicarbazide intermediates with a diluted sodium hydroxide (NaOH) solution at boiling temperatures. researchgate.net This basic condition promotes the cyclization into the 1,2,4-triazole (B32235) ring. researchgate.net
A study focused on developing new antituberculosis agents reported the synthesis of 12 new derivatives, including six thiadiazolic and six triazolic derivatives of pyruvic acid, using these methods. researchgate.net The structures of the newly formed compounds were confirmed using IR spectroscopy and quantitative elemental analysis. researchgate.net
The synthesis of pyruvic acid 4-allylthiosemicarbazone derivatives involves a multi-step process, often starting with the creation of an amide of pyruvic acid. anacec.mdnih.gov In one approach, 3-(morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone was synthesized in two stages. nih.gov
Amide Formation : First, pyruvic acid reacts with oxalyl chloride and an amine (e.g., morpholine (B109124) or piperidine) in a solvent like dichloromethane (B109758) (CH₂Cl₂) to produce the corresponding 1-(amino)-propane-1,2-dione. nih.govstudiamsu.md
Condensation : In the second step, the resulting dione (B5365651) undergoes a condensation reaction with 4-allylthiosemicarbazide (B1270964) in ethanol (EtOH) to yield the final 4-allylthiosemicarbazone derivative. nih.gov
4-Allylthiosemicarbazide itself is prepared from the reaction of allyl isothiocyanate with hydrazine (B178648) hydrate (B1144303). anacec.mdnih.gov The purity and structure of the final compounds are typically determined by methods such as ¹H and ¹³C NMR spectroscopy and melting point analysis. anacec.mdnih.gov
A series of pyruvic aldehyde-1-oxime thiosemicarbazones has been synthesized by reacting pyruvic aldehyde-1-oxime (PAO) with various substituted thiosemicarbazides. westmont.edu These compounds include derivatives where the substituent is a methyl, ethyl, tert-butyl, benzyl, or phenyl group. westmont.edu
The general synthesis involves stirring the chosen N-substituted thiosemicarbazide with pyruvic aldehyde-1-oxime in a solvent at room temperature. westmont.edu After an initial stirring period of about thirty minutes, the mixture is diluted with 1% aqueous acetic acid. westmont.edu The reaction is then allowed to proceed for 24 hours, after which the white product is collected by filtration and dried. westmont.edu Yields for these reactions have been reported in the range of 62.2% to 85.7%. westmont.edu The choice of solvent can influence the conformation of the resulting thiosemicarbazone compound. tntech.edu
Table 2: Research Findings on Pyruvic Aldehyde-1-Oxime Thiosemicarbazone Synthesis westmont.edu
| Derivative | Yield |
| Pyruvic aldehyde-1-oxime methylthiosemicarbazone (PAO-MTSC) | 78.6% |
| Pyruvic aldehyde-1-oxime ethylthiosemicarbazone (PAO-ETSC) | 62.2% |
| Pyruvic aldehyde-1-oxime phenylthiosemicarbazone (PAO-PTSC) | 85.7% |
Note: The table presents a selection of reported yields.
Preparation of this compound Derivatives
Schiff Bases Derived from Pyruvic Acid with Nitrogen and Sulfur Donor Amines
This compound (H₂PAT), a Schiff base, is primarily synthesized through the condensation reaction of pyruvic acid and thiosemicarbazide. A common method involves adding pyruvic acid dropwise to a methanolic or ethanolic solution of thiosemicarbazide in a 1:1 molar ratio. banglajol.infoijirset.com The reaction mixture is then typically refluxed for several hours. banglajol.infoijirset.com For instance, one procedure describes refluxing the mixture for four hours, after which cooling in an ice bath yields a light brown crystalline solid. wisdomlib.org Another approach involves dissolving thiosemicarbazide in water with the aid of dilute acetic acid, followed by the addition of pyruvic acid and refluxing for two hours to produce yellow, needle-shaped crystals. The crude product can be recrystallized from solvents like methanol or ethanol. utm.my The purity and identity of the synthesized Schiff base are confirmed by elemental analysis (C, H, N, S), melting point determination, and spectroscopic methods. utm.myresearchgate.net The ligand exists in tautomeric forms, with the thione form being predominant in the solid state, though it can convert to the thiol form, particularly upon deprotonation during complexation. utm.my
Synthesis of this compound Metal Complexes
This compound acts as a versatile tridentate ligand, coordinating to metal ions through the carboxylic oxygen, azomethine nitrogen, and thiolate sulfur atoms (ONS donor set). ijcrcps.comijirset.com The synthesis of its metal complexes generally involves the reaction of a metal salt with the ligand in an appropriate solvent.
Transition Metal Complexes (e.g., Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Fe(III), Zn(II), Cd(II))
The synthesis of transition metal complexes typically involves mixing a solution of the respective metal chloride with a solution of this compound in a 1:2 (metal:ligand) molar ratio. ijirset.com The reaction is often carried out in an aqueous or alcoholic medium and may require heating or refluxing for a few hours to ensure completion. ijirset.com For example, the preparation of Cu(II), Ni(II), Co(II), Mn(II), Fe(III), Zn(II), and Cd(II) complexes has been achieved by mixing an aqueous solution of the metal salt with an ammoniacal solution of the ligand. The resulting colored precipitates are then filtered, washed, and dried. The general insolubility of these complexes in common organic solvents like water, ethanol, and chloroform (B151607) is a notable characteristic. ijirset.com The analytical data for these complexes, along with their colors and magnetic moments, are consistent with the proposed stoichiometries, often suggesting octahedral or tetrahedral geometries.
| Complex | Color | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry |
| [Cr(PAT)(H₂O)₂]Cl | Greenish | 4.07 | Octahedral |
| [Mn(PAT)(H₂O)₂] | Brown | 5.62 | Octahedral |
| [Fe(PAT)(H₂O)₂]Cl | Dark Brown | 4.61 | Octahedral |
| [Co(PAT)(H₂O)₂] | Brown | 4.50 | Octahedral |
| [Ni(PAT)(H₂O)₂] | Green | 3.97 | Octahedral |
| [Cu(PAT)(H₂O)₂] | Greenish Blue | 2.01 | Octahedral |
| [Zn(PAT)] | Yellowish White | Diamagnetic | Tetrahedral |
| [Cd(PAT)] | Yellowish White | Diamagnetic | Tetrahedral |
| This table is generated based on data from multiple sources referencing similar transition metal complexes. ijirset.comijcrcps.com |
Platinum and Palladium Complexes
The synthesis of platinum(II) and palladium(II) complexes with this compound (H₂PT) has been reported, often resulting in square-planar geometries. researchgate.net A general method involves reacting K₂PtCl₄ or K₂PdCl₄ with the ligand in a 1:1 molar ratio. nih.gov For instance, complexes like [Pt(DMSO)(PT)] and [Pd(DMSO)(PT)] have been synthesized, where DMSO is dimethyl sulfoxide (B87167). researchgate.net These reactions highlight the ability of the thiosemicarbazone to chelate with platinum group metals. The resulting complexes are characterized by various spectroscopic techniques, which confirm the coordination of the ligand to the metal center. researchgate.netnih.gov
Organotin(IV) Complexes
Organotin(IV) complexes of this compound are typically synthesized by reacting the ligand with an organotin(IV) chloride, such as dialkyltin(IV) dichloride (R₂SnCl₂) or trialkyltin(IV) chloride (R₃SnCl), in an absolute alcohol like methanol under an inert atmosphere. utm.myunimas.my The reaction is often carried out in the presence of a base, like potassium hydroxide, to facilitate the deprotonation of the ligand's carboxylic and thiol groups. utm.my This results in the formation of complexes with general formulas such as [R₂Sn(PAT)] or [RSnCl(PAT)]. utm.myunimas.my X-ray crystallography studies on complexes like [Me₂Sn(PAT)] have confirmed a distorted trigonal bipyramidal geometry around the tin atom, where the ligand acts as a dinegative tridentate agent. unimas.my
Mixed Ligand Coordination Compounds of this compound
This compound (L1) can also form mixed ligand complexes with a second ligand (L2). These are typically synthesized by reacting a metal chloride with both ligands simultaneously in a 1:1:1 molar ratio (M:L1:L2). ijcrcps.comwjpr.net For example, mixed ligand complexes of Cr(III), Mn(II), Co(II), Ni(II), and Cu(II) have been prepared using this compound and a second ligand like acetone (B3395972) semicarbazone or cyclohexanone (B45756) semicarbazone. ijcrcps.comwjpr.net The reaction is usually conducted in an ethanolic solution and refluxed for a couple of hours. ijcrcps.com The pH may be adjusted to facilitate precipitation of the complex. ijcrcps.com Characterization data, including magnetic moments and electronic spectra, often suggest an octahedral geometry for these mixed ligand systems, with both ligands coordinating to the central metal ion. ijcrcps.comwjpr.net
Spectroscopic and Physicochemical Characterization Techniques
A suite of analytical techniques is employed to elucidate the structure and bonding of this compound and its metal complexes.
Elemental Analysis and Molar Conductivity: Elemental analysis (C, H, N, S) is fundamental for confirming the empirical formula of the synthesized compounds. utm.my Molar conductivity measurements in solvents like DMF help distinguish between electrolytic and non-electrolytic complexes. ijcrcps.com Low conductivity values are indicative of non-electrolytes, whereas higher values suggest an ionic nature, where counter-ions are present outside the coordination sphere. ijcrcps.comanalis.com.my
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand. The spectrum of the free ligand shows characteristic bands for ν(N-H), ν(C=O), ν(C=N), and ν(C=S). utm.my Upon complexation, the disappearance of the ν(O-H) band (from the carboxylic acid) and the ν(N-H) band of the hydrazinic nitrogen, along with a shift of the ν(C=N) band to lower wavenumbers, indicates coordination through the carboxylate oxygen and azomethine nitrogen. mdpi.com A significant decrease in the frequency of the ν(C=S) band, or its disappearance and the appearance of a new band for ν(C-S), confirms the involvement of the sulfur atom in bonding via thioenolization. utm.my The appearance of new, non-ligand bands at lower frequencies (typically < 500 cm⁻¹) can be assigned to ν(M-O), ν(M-N), and ν(M-S) vibrations. analis.com.my
| Vibrational Mode | Free Ligand (H₂PAT) (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |
| ν(O-H) | ~3430 | Absent | Deprotonation and coordination of carboxylic oxygen |
| ν(N-H) | ~3407 | Shifted or Absent | Coordination of azomethine nitrogen |
| ν(C=O) | ~1702 | Shifted to lower frequency | Coordination of carbonyl oxygen |
| ν(C=N) | ~1625 | Shifted to lower frequency (~1590-1610) | Coordination of azomethine nitrogen |
| ν(C=S) | ~1269 | Shifted to lower frequency (~750-850) | Coordination of thiolate sulfur |
| This table represents typical shifts observed in the IR spectra upon complexation, based on data from various sources. utm.mymdpi.com |
UV-Visible (Electronic) Spectroscopy: The electronic spectra provide information about the geometry of the metal complexes. The free ligand typically exhibits absorption bands corresponding to π→π* and n→π* transitions. researchgate.net In the complexes, these bands may be shifted, and new bands corresponding to d-d transitions (for transition metals) and ligand-to-metal charge transfer (LMCT) appear. ijcrcps.comresearchgate.net The position and number of d-d transition bands are indicative of the coordination environment (e.g., octahedral, tetrahedral, or square planar). ijcrcps.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(II), Pd(II), Organotin(IV)). In the ¹H NMR spectrum of the free ligand, signals for the carboxylic proton (COOH), imino proton (NH), and methyl protons (CH₃) are observed. utm.my Upon complexation, the disappearance of the COOH and NH signals confirms deprotonation and coordination. utm.my In ¹³C NMR, shifts in the signals for the carbonyl carbon (C=O), azomethine carbon (C=N), and thione carbon (C=S) provide further evidence of coordination. utm.my For organotin complexes, ¹¹⁹Sn NMR is also employed to determine the coordination number of the tin atom. rdd.edu.iq
Magnetic Susceptibility: Magnetic moment measurements at room temperature help in determining the electronic configuration and stereochemistry of paramagnetic complexes. The measured effective magnetic moment (μ_eff) can distinguish between high-spin and low-spin complexes and is often characteristic of a particular geometry (e.g., octahedral vs. tetrahedral for Co(II)). ijirset.comijcrcps.com
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₄H₇N₃O₂S), the theoretical elemental composition is a crucial benchmark for verifying the purity of the synthesized compound. nih.gov
Studies have reported the synthesis of this compound and its derivatives, consistently validating the compound's composition through elemental analysis. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the calculated theoretical values. For instance, one study reported the following analytical data for this compound (H₂PAT): Calculated for C₄H₇N₃O₂S: C, 29.80%; H, 4.38%; N, 26.08%. The values found were: C, 29.77%; H, 4.37%; N, 26.12%, which are in close agreement with the theoretical values. utm.my Another synthesis reported found values of N, 25.90%; C, 29.48%; H, 4.60%; S, 19.54%, which also align well with the calculated percentages of N, 26.08%; C, 29.82%; H, 4.35%; S, 19.87%. zenodo.org Similarly, a synthesis of a hydrated form, H₂thpy·⅓H₂O, reported calculated values of C, 28.75%; H, 4.62%; N, 25.14%; S, 19.19%, with found values of C, 28.71%; H, 4.65%; N, 25.07%; S, 19.20%. rsc.org
Table 1: Elemental Analysis Data for this compound
| Element | Theoretical (%) (C₄H₇N₃O₂S) | Found (%) utm.my | Found (%) zenodo.org | Theoretical (%) (H₂thpy·⅓H₂O) rsc.org | Found (%) rsc.org |
|---|---|---|---|---|---|
| Carbon (C) | 29.82 | 29.77 | 29.48 | 28.75 | 28.71 |
| Hydrogen (H) | 4.35 | 4.37 | 4.60 | 4.62 | 4.65 |
| Nitrogen (N) | 26.08 | 26.12 | 25.90 | 25.14 | 25.07 |
| Sulfur (S) | 19.87 | - | 19.54 | 19.19 | 19.20 |
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various structural features.
Key vibrational frequencies observed in the IR spectrum of this compound include those for the N-H, C=O, C=N, and C=S groups. One study reported the following FT-IR peaks (in KBr disc, νmax): 3430 cm⁻¹ (O-H), 3407 cm⁻¹ (NH₂), 1702 cm⁻¹ (C=O), 1625 cm⁻¹ (C=N), 1269 cm⁻¹ (C=S), and 952 cm⁻¹ (N-N). utm.my Another report on a hydrated form of this compound (H₂pt·0.5H₂O) showed bands at 3414 cm⁻¹ (ν(OH) of H₂O), 3293 and 3182 cm⁻¹ (ν(NH/NH₂)), 1727 and 1699 cm⁻¹ (ν(C=O) of COOH), and 1614 cm⁻¹ (ν(C=N)). researchgate.net The IR spectrum of its sodium salt displayed shifts in these bands, notably the carboxylate bands. researchgate.net The coordination of this compound to metal ions is also evident in the IR spectra, with shifts in the C=N, C=O, and C=S stretching frequencies indicating the involvement of the azomethine nitrogen, carboxyl oxygen, and thiolate sulfur atoms in bonding. rsc.org
**Table 2: Characteristic Infrared Absorption Bands for this compound (cm⁻¹) **
| Functional Group | Reported Frequency (cm⁻¹) utm.my | Reported Frequency (cm⁻¹) researchgate.net |
|---|---|---|
| O-H (Carboxylic acid) | 3430 | - |
| N-H/NH₂ | 3407 | 3293, 3182 |
| C=O (Carboxylic acid) | 1702 | 1727, 1699 |
| C=N (Azomethine) | 1625 | 1614 |
| C=S (Thione) | 1269 | - |
| N-N | 952 | - |
| O-H (Water) | - | 3414 |
Electronic Absorption Spectroscopy and UV-Visible Spectroscopy
Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The UV-Visible spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* transitions.
In a dimethylformamide (DMF) solution, this compound exhibits an absorption band around 298 nm, which is attributed to the NH-C=S group. utm.my Another study reported a band at 306 nm in DMSO. utm.my Upon complexation with metal ions, new bands may appear, which are assigned to ligand-to-metal charge transfer (LMCT) transitions. utm.my For instance, in organotin(IV) complexes, bands were observed around 272-285 nm and 324-331 nm, assigned to n-π* of the carbonyl group and an LMCT band, respectively. utm.my
Table 3: UV-Visible Absorption Data for this compound
| Solvent | λmax (nm) | Assignment | Reference |
|---|---|---|---|
| DMSO | 306 | NH-C=S | utm.my |
| DMF | ~298 | NH-C=S | utm.my |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution.
¹H NMR: The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments. In acetone-d₆, the following signals have been reported: a singlet at 9.76 ppm (1H, COOH), a singlet at 8.48 ppm (1H, HN-C=S), a singlet at 7.96 ppm (2H, NH₂), and a singlet at 2.23 ppm (3H, N=C-CH₃). utm.my
¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. In acetone-d₆, this compound shows four distinct signals at approximately 181.73 ppm (HN-C=S), 165.12 ppm (COOH), 139.72 ppm (C=N), and 11.60 ppm (CH₃). utm.my Another study in DMSO-d₆ reported similar shifts for a related compound. scirp.org
Table 4: ¹H NMR Data for this compound (Acetone-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 9.76 | s | 1H | COOH | utm.my |
| 8.48 | s | 1H | HN-C=S | utm.my |
| 7.96 | s | 2H | NH₂ | utm.my |
| 2.23 | s | 3H | N=C-CH₃ | utm.my |
Table 5: ¹³C NMR Data for this compound (Acetone-d₆)
| Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|
| 181.73 | HN-C=S | utm.my |
| 165.12 | COOH | utm.my |
| 139.72 | C=N | utm.my |
| 11.60 | CH₃ | utm.my |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is a diamagnetic molecule (no unpaired electrons) and therefore EPR silent, its metal complexes, particularly those involving paramagnetic metal ions like Cu(II) or Fe(III), can be studied using this method. EPR studies on metal complexes of this compound can provide valuable information about the coordination environment of the metal ion and the nature of the metal-ligand bonding. rsc.orgcore.ac.uk For instance, EPR spectra have been used to investigate the magnetic properties and spin states of iron(III) complexes of this compound. rsc.org
Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (161.19 g/mol ). nih.gov For the ethyl ester of this compound, a top peak at m/z 116 has been reported in its GC-MS spectrum. nih.gov In studies of related Schiff bases, the molecular ion peak (M⁺) is often observed, confirming the successful synthesis of the target compound. scirp.org
X-ray Diffraction Analysis (Single Crystal and Powder)
X-ray diffraction analysis is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.
Single Crystal X-ray Diffraction: This technique has been used to determine the precise molecular structure of this compound and its derivatives. researchgate.netbg.ac.rs A recent study reported a novel crystal form of this compound (H₂pt), which crystallizes in the triclinic crystal system with the space group P-1. researchgate.net The analysis revealed the presence of extensive intermolecular hydrogen bonding, including N-H···O, O-H···O, and N-H···S interactions, which stabilize the crystal structure. researchgate.netbg.ac.rs The molecule exists in a fully extended conformation. rsc.org The crystal structures of various metal complexes of this compound have also been elucidated, providing insights into the coordination modes of the ligand. rsc.orgrsc.orgresearchgate.net
Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and can be used to characterize bulk samples. It has been employed in the study of metal complexes of this compound to confirm the phase purity of the synthesized materials. rsc.orgrsc.orgnih.gov For example, PXRD was used to characterize an iron(III) anionic complex of this compound. rsc.orgnih.gov
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are a crucial tool for characterizing transition metal complexes of this compound, providing insight into the electronic structure and stereochemistry of the metal center. These measurements, typically carried out using a Gouy balance or a vibrating sample magnetometer (VSM), determine the magnetic moment (μeff) of the complexes. zenodo.orgrsc.org The experimental magnetic moment values are then compared with theoretical spin-only values to deduce the geometry (e.g., octahedral, tetrahedral) and the spin state (high-spin or low-spin) of the central metal ion. zenodo.orgrsc.org
For instance, an Fe(III) complex of this compound, [FeL₂(OH)H₂O], was reported to have a magnetic moment of 5.9 B.M., which is characteristic of a high-spin d⁵ system, suggesting an octahedral geometry. zenodo.org In another study, the Co(II) complex exhibited a magnetic moment of 4.497 B.M., falling within the typical range for octahedral Co(II) complexes. ijcrcps.com Similarly, the Ni(II) complex showed a magnetic moment of 3.972 B.M., and the Cu(II) complex had a value of 2.01 B.M., both supporting octahedral stereochemistry. ijcrcps.com
The magnetic behavior of an iron(III) anionic complex, Li[FeIII(thpy)₂]·3H₂O, revealed temperature-dependent properties. nih.gov DC magnetic measurements indicated an incipient spin-crossover from a low-spin (S=1/2) to a high-spin (S=5/2) state above 250 K. nih.gov At lower temperatures (2–50 K), the data suggested a weak antiferromagnetic exchange between the iron(III) centers. rsc.org This detailed analysis, combining experimental data with theoretical models like the Bleaney-Bowers equation, allows for the determination of intramolecular and intermolecular magnetic coupling constants. rsc.orgnih.gov
Table 1: Magnetic Moment Data for Metal Complexes of this compound
| Complex | Magnetic Moment (μeff) in B.M. | Proposed Geometry | Reference |
|---|---|---|---|
| [FeL₂(OH)H₂O] | 5.9 | Octahedral (High-Spin) | zenodo.org |
| [Co(II) Complex] | 4.497 | Octahedral | ijcrcps.com |
| [Ni(II) Complex] | 3.972 | Octahedral | ijcrcps.com |
| [Cu(II) Complex] | 2.01 | Octahedral | ijcrcps.com |
| Li[Fe(thpy)₂]·3H₂O | Spin-crossover (LS to HS > 250 K) | Octahedral | nih.gov |
Conductometric Measurements
Conductometric measurements are employed to determine the electrolytic or non-electrolytic nature of this compound and its metal complexes in solution. By measuring the molar conductivity (ΛM) of the compounds in a suitable solvent, typically dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific concentration (e.g., 10⁻³ M), it is possible to ascertain whether the complexes are ionic or neutral. utm.mymdpi.comnih.gov
Studies on various organotin(IV) complexes of this compound have reported molar conductance values in the range of 2.45-10.72 Ω⁻¹ cm² mol⁻¹ in DMF. utm.my Similarly, other research found values between 4.0 and 12.5 Scm²mol⁻¹ for different tin(IV) complexes. analis.com.my These low conductivity values are indicative of the non-electrolytic nature of these complexes, suggesting that the anions are coordinated to the metal center and not present as free ions in the solution. utm.myanalis.com.my
This non-electrolytic behavior has been consistently observed across a range of transition metal complexes as well. ijcrcps.commdpi.com For instance, a series of mixed ligand complexes involving this compound showed conductivity in the range of 31.40-100.1 mohm, supporting their non-electronic nature. ijcrcps.com The sodium salt of this compound, however, behaves as a 1:1 electrolyte in water and methanolic solutions, which is expected due to the presence of the sodium cation. bg.ac.rsresearchgate.net
Table 2: Molar Conductivity Data for this compound Derivatives
| Compound/Complex | Solvent | Molar Conductivity (ΛM) | Nature | Reference |
|---|---|---|---|---|
| Organotin(IV) complexes | DMF | 2.45-10.72 Ω⁻¹ cm² mol⁻¹ | Non-electrolyte | utm.my |
| Sn(HAcETSc)PhenCl₂ & Sn(HAcMTSc)PhenCl₂ | - | 4.0–12.5 Scm²mol⁻¹ | Non-electrolyte | analis.com.my |
| [M(SPTSC)₂] (M=Fe, Co, Ni, Cu, Cd) | DMSO | - (Low values) | Non-electrolyte | researchgate.net |
| Mononuclear/Binuclear Metal Complexes | DMF | 5–11 µS | Non-electrolyte | mdpi.comd-nb.info |
| {[Na(Hpt)(H₂O)₃]·H₂O}n | Water/Methanol | - | 1:1 Electrolyte | bg.ac.rsresearchgate.net |
Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition patterns of this compound and its metal complexes. nih.govresearchgate.net TGA records the change in mass of a sample as a function of temperature, while DTA/DSC measures the difference in temperature or heat flow between the sample and a reference, revealing exothermic or endothermic transitions like melting, crystallization, and decomposition. researchgate.net
The thermogravimetric analysis of sodium pyruvate thiosemicarbazone (SPTSC) and its metal complexes shows that the complexes generally possess greater thermal stability than the free ligand, indicating that stability is enhanced upon coordination. researchgate.net The TGA and DTG curves for the complexes typically show a multi-step decomposition process. researchgate.net For example, the thermal decomposition of a neutral iron(III) complex, [FeIII(Hthpy)(thpy)]·H₂O, showed that water molecules were eliminated between 50 °C and 220 °C. rsc.org
In a study of Co(II), Ni(II), Cu(II), and Cd(II) complexes with sodium pyruvate thiosemicarbazone, the decomposition process was detailed in several stages. researchgate.net The initial stages often correspond to the loss of any coordinated or lattice water molecules. Subsequent steps involve the decomposition of the organic ligand moiety, with the final residue at high temperatures typically being the stable metal oxide. mdpi.comresearchgate.net These analyses are crucial for confirming the composition of the complexes, particularly the presence of solvent molecules, and for understanding the sequence of bond cleavage during thermal degradation. nih.govresearchgate.net
Table 3: Thermal Degradation Data for this compound Complexes
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Decomposition Product | Reference |
|---|---|---|---|---|---|
| [Co(SPTSC)₂] | Step 1 | 200-300 | 27.5 (Calc. 28.0) | Loss of C₄H₄N₂ | researchgate.netresearchgate.net |
| Step 2 | 300-475 | 34.5 (Calc. 35.0) | Loss of C₂N₂S₂ | researchgate.netresearchgate.net | |
| Final Residue | >475 | - | CoO | researchgate.netresearchgate.net | |
| [Ni(SPTSC)₂] | Step 1 | 225-310 | 28.5 (Calc. 28.0) | Loss of C₄H₄N₂ | researchgate.netresearchgate.net |
| Step 2 | 310-500 | 34.0 (Calc. 35.0) | Loss of C₂N₂S₂ | researchgate.netresearchgate.net | |
| Final Residue | >500 | - | NiO | researchgate.netresearchgate.net | |
| [Cu(SPTSC)₂] | Step 1 | 190-290 | 27.0 (Calc. 27.5) | Loss of C₄H₄N₂ | researchgate.netresearchgate.net |
| Step 2 | 290-450 | 34.0 (Calc. 34.5) | Loss of C₂N₂S₂ | researchgate.netresearchgate.net | |
| Final Residue | >450 | - | CuO | researchgate.netresearchgate.net | |
| [FeIII(Hthpy)(thpy)]·H₂O | Step 1 | 50-220 | - | Loss of H₂O molecules | rsc.org |
Coordination Chemistry of Pyruvic Acid Thiosemicarbazone Complexes
Ligand Denticity and Coordination Modes
The coordination behavior of pyruvic acid thiosemicarbazone is largely defined by its potential to act as a multidentate ligand, engaging metal centers through a combination of oxygen, nitrogen, and sulfur atoms.
In the majority of its metal complexes, this compound acts as a monoanionic or dianionic tridentate ligand. researchgate.net This coordination typically involves the carboxylate oxygen, the azomethine nitrogen, and the thione/thiolate sulfur atom. researchgate.netutm.my This ONS donor set allows the ligand to form stable chelate rings with a central metal ion. The deprotonation of the carboxylic acid and the thione group facilitates the formation of strong covalent bonds with the metal. The versatility of this ligand is further highlighted by its ability to coordinate in different forms, such as the neutral H₂pt, the monoanionic Hpt⁻, or the dianionic pt²⁻ form, depending on the reaction conditions and the metal ion involved. bg.ac.rsresearchgate.net For instance, in some complexes, the ligand coordinates as a dinegative tridentate chelating agent through its ONS donor atoms. rdd.edu.iq
The tridentate nature of this compound allows it to form multiple chelate rings upon coordination to a metal ion, significantly enhancing the stability of the resulting complex. The formation of five-membered chelate rings is a common feature in the coordination chemistry of thiosemicarbazones. nih.gov In the case of this compound, coordination through the O, N, and S donor atoms typically results in the formation of two five-membered chelate rings. researchgate.net This chelation is a key factor in the development of coordination chemistry as it leads to the formation of stable complexes with most metal ions. ijcrcps.com The ability of thiosemicarbazones to form stable complexes is one of the reasons they have been extensively studied for various applications. ijcrcps.com
Tridentate ONS Coordination via Oxygen, Nitrogen, and Sulfur Donor Atoms
Structural Characteristics and Geometry of Metal-Ligand Adducts
The coordination of this compound to metal ions leads to the formation of complexes with distinct structural characteristics and geometries. The final geometry is influenced by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio.
Square planar geometries are commonly observed for d⁸ metal ions such as Ni(II) and Pd(II) when complexed with thiosemicarbazone ligands. nih.govmdpi.com In complexes of this compound with these metals, the ligand typically acts as a tridentate ONS donor. For a 1:1 metal-to-ligand complex, a fourth coordinating species, such as a halide or a solvent molecule, completes the square planar coordination sphere. Some palladium complexes with thiosemicarbazone derivatives exhibit a square planar geometry where the palladium atom is coordinated to three donor atoms (NNS) from the ligand and one bromide atom. researchgate.net In other instances, two deprotonated thiosemicarbazone ligands can coordinate to a Pd(II) center through the azomethine nitrogen and thione sulfur atoms in a cis arrangement, resulting in a square planar geometry. nih.gov
Table 1: Selected Bond Lengths in a Square Planar Palladium(II) Thiosemicarbazone Complex
| Bond | Length (Å) |
| Pd-S1 | 2.25 |
| Pd-S2 | 2.26 |
| Pd-N1 | 2.05 |
| Pd-N2 | 2.06 |
| Note: This is a representative table with hypothetical data for illustrative purposes. |
Octahedral geometries are prevalent in complexes of this compound with a variety of transition metals, including Cr(III), Mn(II), Fe(III), Co(II), and Ni(II). ijcrcps.comijirset.com In these complexes, the metal-to-ligand ratio is often 1:2, with two tridentate this compound ligands coordinating to the central metal ion to satisfy the six-coordination requirement. researchgate.net The resulting [M(ONS)₂] type complexes exhibit an octahedral arrangement of the donor atoms around the metal center. For example, studies have revealed octahedral geometry for complexes of Fe(II), Co(II), Ni(II), Cu(II), and Cd(II) with sodium pyruvate (B1213749) thiosemicarbazone. researchgate.net Similarly, mixed ligand complexes of Cr(III), Mn(II), Co(II), Ni(II), and Cu(II) containing this compound have been reported to possess octahedral geometry. ijcrcps.com The magnetic moments of these complexes are often indicative of their octahedral nature. ijcrcps.com For instance, a Co(II) complex with a magnetic moment of 4.497 B.M. is suggestive of an octahedral geometry. ijcrcps.com
Table 2: Magnetic Moments and Geometries of Some Metal Complexes with this compound
| Metal Ion | Magnetic Moment (B.M.) | Proposed Geometry |
| Cr(III) | 4.07 | Octahedral ijcrcps.com |
| Mn(II) | 5.623 | Octahedral ijcrcps.com |
| Fe(III) | 5.459 | Octahedral ijirset.com |
| Co(II) | 4.497 | Octahedral ijcrcps.com |
| Ni(II) | 3.972 | Octahedral ijcrcps.com |
| Cu(II) | 2.01 | Octahedral ijcrcps.com |
Iron(III) complexes of this compound are particularly interesting due to their ability to exhibit spin state transitions, also known as spin crossover. rug.nl This phenomenon involves a change in the spin state of the central Fe(III) ion from a low-spin (S=1/2) state to a high-spin (S=5/2) state, which can be triggered by changes in temperature, pressure, or by light irradiation. rug.nlresearchgate.net The spin state of the Fe(III) ion in these complexes is sensitive to the nature of the counter-cation and the presence of solvent molecules in the crystal lattice. rug.nl For example, the iron(III) compound [Fe(thpu)(Hthpu)] exhibits spin transition behavior with a thermal hysteresis loop. researchgate.netradiochem.org Light-induced excited-spin-state trapping (LIESST) has also been observed in these complexes, where illumination at low temperatures can induce a transition from the low-spin to the high-spin state. researchgate.netradiochem.org The hydrate (B1144303) of a neutral iron(III) complex with this compound, [FeIII(Hthpy)(thpy)]·H₂O, shows an abrupt spin-crossover at a high temperature of 340 K with a wide hysteresis loop of 45 K. rsc.org
Table 3: Spin Transition Temperatures for an Iron(III) this compound Complex
| Transition | Temperature (K) |
| T₁/₂↓ (cooling) | 225 researchgate.netradiochem.org |
| T₁/₂↑ (heating) | 239 researchgate.netradiochem.org |
| Hysteresis (ΔT) | 14 researchgate.netradiochem.org |
Octahedral Geometries in Metal Complexes
Influence of Metal Coordination on Ligand Properties
The coordination of a metal ion to this compound (H₂pt) profoundly alters the ligand's electronic and structural characteristics. This transformation is a cornerstone of its coordination chemistry, giving rise to complexes with diverse geometries and properties. The ligand typically binds to metal ions through the sulfur atom of the thiocarbonyl group, the nitrogen atom of the azomethine group, and one of the oxygen atoms of the carboxylate group. This coordination process often involves the deprotonation of the ligand, allowing it to act as a monoanionic or dianionic tridentate chelating agent.
Upon complexation, significant and observable changes occur in the ligand's properties, which are best understood through spectroscopic and structural analysis.
Spectroscopic Evidence of Coordination
Spectroscopic techniques are invaluable for elucidating the changes in the this compound ligand upon metal binding. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide direct evidence of the coordination mode.
Infrared (IR) Spectroscopy
The IR spectrum of the free this compound ligand displays characteristic absorption bands for its functional groups. The coordination to a metal center causes notable shifts in these bands, confirming the participation of specific donor atoms in the complex formation.
ν(OH) and ν(NH) Vibrations: The free ligand exhibits a broad band corresponding to the O-H stretch of the carboxylic acid group (around 3430 cm⁻¹) and N-H stretching vibrations. utm.my The disappearance of the ν(OH) band in the spectra of the metal complexes is a clear indication of the deprotonation of the carboxylic acid group and the coordination of the carboxylate oxygen to the metal ion. utm.my Similarly, a shift or disappearance of the N-H band suggests deprotonation and coordination of the amide nitrogen. researchgate.net
ν(C=N) Azomethine Vibration: The band attributed to the azomethine group (C=N) in the free ligand, typically observed around 1625 cm⁻¹, shifts upon complexation. utm.my This shift confirms the coordination of the azomethine nitrogen atom to the metal center. researchgate.netanalis.com.my
ν(C=S) Thiocarbonyl Vibration: The thione (C=S) stretching vibration is particularly sensitive to coordination. In the spectra of the metal complexes, this band often shifts to a lower frequency. This shift indicates the bonding of the sulfur atom to the metal ion, which weakens the C=S double bond.
The following table summarizes the typical changes observed in the IR spectra of this compound upon coordination to various metal ions.
| Functional Group | Free Ligand (H₂pt) Approx. Wavenumber (cm⁻¹) | Metal Complex Approx. Wavenumber (cm⁻¹) | Inference |
| ν(OH) (Carboxylic) | ~3430 | Absent | Deprotonation and coordination of carboxylate oxygen. |
| ν(NH) (Hydrazine) | ~3100-3162 | Shifted or Absent | Coordination and/or deprotonation of amide nitrogen. |
| ν(C=N) (Azomethine) | ~1625 | Shifted (Higher or Lower) | Coordination of azomethine nitrogen. |
| ν(C=S) (Thione) | ~952 | Shifted to Lower Frequency | Coordination of sulfur atom. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide further insights into the structural changes of the ligand upon complexation, particularly for diamagnetic metal complexes (e.g., Zn(II), Sn(IV)).
¹H NMR: In the ¹H NMR spectrum of the free ligand, signals corresponding to the carboxylic acid proton (-COOH) and the hydrazine (B178648) proton (-NH) are present. Upon complexation and deprotonation, these signals disappear. utm.myanalis.com.my The signal for the azomethine proton (CH₃-C=N) typically experiences a downfield shift, which is a strong indicator of the azomethine nitrogen's involvement in coordination. researchgate.netanalis.com.my
¹³C NMR: The ¹³C NMR spectrum shows significant shifts for the carbon atoms directly involved in coordination. The signal for the thiocarbonyl carbon (C=S) and the azomethine carbon (C=N) shift upon complexation, confirming the involvement of the sulfur and nitrogen atoms in the bond formation with the metal. utm.myanalis.com.my For instance, in organotin(IV) complexes, the signals for C=S and C=N groups were observed to shift to the upfield region compared to the free ligand. analis.com.my
The table below illustrates the characteristic shifts in NMR spectra for this compound complexes.
| Nucleus | Group | Free Ligand (H₂pt) Chemical Shift (ppm) | Metal Complex Chemical Shift (ppm) | Inference |
| ¹H | -COOH | Present | Absent | Deprotonation and coordination. |
| ¹H | -NH | Present | Absent/Shifted | Deprotonation and coordination. |
| ¹H | CH₃-C=N | ~2.37 | Downfield Shift (~2.45-2.73) | Coordination of azomethine nitrogen. |
| ¹³C | C=S | ~181.7 | Shifted | Coordination of sulfur atom. |
| ¹³C | C=N | ~139.7 | Shifted | Coordination of azomethine nitrogen. |
Electronic and Magnetic Properties
The coordination to a metal ion, especially a transition metal, introduces new electronic and magnetic properties to the resulting complex that are absent in the free ligand.
Electronic Spectra: The UV-Visible spectrum of the free ligand is characterized by intra-ligand π→π* and n→π* transitions. Upon complexation, these bands may shift, and new bands can appear. These new absorption bands in the visible region are often due to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal ion's d-orbitals. The specific positions of these bands can provide information about the geometry of the coordination sphere (e.g., octahedral or tetrahedral). ijcrcps.comzenodo.org For example, an Fe(III) complex showed bands at 13,800 cm⁻¹ and 24,100 cm⁻¹. zenodo.org
Magnetic Properties: When this compound coordinates to a paramagnetic metal ion such as Cu(II), Mn(II), or Fe(III), the resulting complex becomes magnetic. The magnetic moment of the complex, determined through magnetic susceptibility measurements, is a powerful tool for deducing the stereochemistry of the metal center. ijcrcps.comzenodo.org For instance, Cu(II) complexes often exhibit magnetic moments that support an octahedral geometry. ijcrcps.com Some Fe(III) complexes of this ligand are particularly interesting as they can exhibit spin-crossover (SCO) behavior, where the spin state of the iron center changes in response to temperature. rsc.org A neutral iron(III) complex, [FeIII(Hthpy)(thpy)]·H₂O, was found to display an abrupt spin-crossover at a high temperature (T₁/₂ = 340 K) with a wide hysteresis loop, indicating a transition between low-spin and high-spin states. rsc.org
The following table presents representative magnetic moment data for various metal complexes of this compound and the inferred geometry.
| Metal Ion | Complex Example | Magnetic Moment (B.M.) | Inferred Geometry |
| Co(II) | Co(II) Complex | 4.497 | Octahedral ijcrcps.com |
| Cu(II) | Cu(II) Complex | 2.01 | Octahedral ijcrcps.com |
| Mn(II) | Mn(II) Complex | 5.4 | Distorted Octahedral zenodo.org |
| Fe(III) | [FeL₂(OH)H₂O] | 5.9 | High-Spin Octahedral zenodo.org |
Biological Activity Mechanisms and Preclinical Research Paradigms
Anticancer and Antiproliferative Activity Research
Pyruvic acid thiosemicarbazone and its derivatives have garnered significant attention in preclinical cancer research due to their potential as anticancer and antiproliferative agents. researchgate.netresearchgate.netresearchgate.netbg.ac.rs These compounds are a class of molecules known as thiosemicarbazones, which have shown a wide spectrum of biological activities. acs.org The interest in this compound specifically stems from its structural features, which include a pyruvic acid moiety, a known component in cellular metabolic pathways. researchgate.netbg.ac.rs
Molecular and Cellular Mechanisms of Action
The anticancer effects of this compound are attributed to several interconnected molecular and cellular mechanisms. Research indicates that these compounds can interfere with critical cellular processes necessary for cancer cell survival and proliferation.
A primary mechanism of action for many thiosemicarbazones, including derivatives of pyruvic acid, is the inhibition of ribonucleotide diphosphate (B83284) reductase (RNR). acs.orgnih.govresearchgate.net RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. nih.gov By inhibiting RNR, these compounds effectively halt the production of the building blocks of DNA, thereby arresting cell proliferation. researchgate.netnih.gov The inhibition of RNR is often linked to the chelation of iron, a necessary cofactor for the enzyme's activity. researchgate.net
In addition to RNR inhibition, this compound and its analogues can induce DNA damage. researchgate.net Some thiosemicarbazone derivatives have been shown to cause DNA strand scission. researchgate.net This damage can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. aacrjournals.orgnih.gov The generation of reactive oxygen species (ROS) by metal complexes of thiosemicarbazones is thought to contribute to this DNA damage. researchgate.netnih.gov Studies have shown that these compounds can lead to the phosphorylation of DNA damage and replicative stress indicators, such as γH2AX, CHK1, and CDK1. aacrjournals.org
This compound and its complexes can alter the functions of the cell membrane. rdd.edu.iqinnovareacademics.in This can include increasing the permeability of the membrane, which can disrupt ion gradients and facilitate the entry of the compound or other cytotoxic agents into the cell. The lipophilicity of certain thiosemicarbazone derivatives allows them to more effectively penetrate cell membranes to reach intracellular targets.
A significant outcome of the various molecular insults caused by this compound is the induction of apoptosis, or programmed cell death, in cancer cells. oatext.com This can be triggered through both intrinsic and extrinsic pathways. The intrinsic pathway often involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute apoptosis. mdpi.com Evidence suggests that these compounds can induce caspase-mediated apoptosis in cancer cells. researchgate.net The generation of ROS and the disruption of cellular iron homeostasis are key events that can initiate these apoptotic cascades. researchgate.net
Cancer cells have a high demand for iron to support their rapid proliferation, making them particularly vulnerable to agents that disrupt iron metabolism. nih.govplos.org this compound and its derivatives are effective iron chelators. nih.govnih.gov They can bind to intracellular iron, making it unavailable for essential metabolic processes. nih.govmdpi.comteachmephysiology.com Furthermore, these compounds can inhibit the uptake of iron into cells. nih.gov This disruption of iron homeostasis contributes significantly to their anticancer activity by inhibiting iron-dependent enzymes like RNR and by promoting the generation of cytotoxic ROS through redox cycling of their iron complexes. researchgate.netnih.gov
Interactive Data Tables
Below are interactive tables summarizing the antiproliferative activity of various thiosemicarbazone compounds, including derivatives related to this compound, against different cancer cell lines.
Table 1: Antiproliferative Activity (IC50 values in µM) of Thiosemicarbazones against Various Cancer Cell Lines
| Compound/Complex | HCT116 p53+/+ | HCT116 p53-/- | Raji | HeLa | SK-N-MC | NHDF |
| Dp44mT | 0.01 ± 0.001 | 0.002 ± 0.001 | 0.04 ± 0.01 | 0.02 ± 0.001 | 0.003 ± 0.001 | 15.38 ± 2.1 |
| DFO | >25 | 4.74 ± 0.9 | >25 | >25 | >25 | >25 |
| Compound 1d | 0.04 ± 0.01 | 0.03 ± 0.01 | 0.08 ± 0.01 | 0.06 ± 0.01 | 0.05 ± 0.01 | 1.2 ± 0.2 |
| Compound 3c | 0.03 ± 0.01 | 0.02 ± 0.01 | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.03 ± 0.01 | 0.8 ± 0.1 |
| Data sourced from a study on novel thiosemicarbazones. plos.org |
Table 2: In Vitro Cytotoxic Activity (IC50 values in µM) of this compound Organotin Complexes
| Compound | MCF-7 (Breast) | T-24 (Bladder) | A-549 (Lung) | L-929 (Fibroblast) |
| [SnPh₂(pt)] | 0.51 ± 0.08 | 0.43 ± 0.06 | 1.32 ± 0.15 | 2.45 ± 0.31 |
| [SnMe₂(Hpt)(H₂O)]Cl | 1.23 ± 0.14 | 1.56 ± 0.21 | 3.87 ± 0.45 | 5.12 ± 0.67 |
| [SnPh₂(Hpt)(H₂O)]Cl | 0.89 ± 0.11 | 1.15 ± 0.18 | 2.54 ± 0.33 | 3.98 ± 0.52 |
| Cisplatin (B142131) | 6.58 ± 0.72 | 8.45 ± 0.93 | 11.2 ± 1.3 | >20 |
| Data adapted from studies on organotin complexes of this compound. researchgate.netoatext.com |
Inhibition of DNA Gyrase and Topoisomerase IV
While the broader class of thiosemicarbazide (B42300) derivatives has been investigated for its inhibitory effects on bacterial type IIA topoisomerases, specific data on this compound's direct inhibition of DNA gyrase and topoisomerase IV is not extensively detailed in the reviewed literature. Research has primarily focused on other structural analogs.
Certain thiosemicarbazide derivatives have been identified as inhibitors of the ATPase activity associated with these enzymes. For instance, compounds such as 1-(indol-2-oyl)-4-(4-nitrophenyl) thiosemicarbazide and 4-benzoyl-1-(indol-2-oyl) thiosemicarbazide were found to reduce the ATP hydrolysis ability of the ParE subunit of topoisomerase IV in Staphylococcus aureus. researchgate.netresearchgate.net This mechanism, targeting the enzyme's energy-providing subunit, is distinct from the action of fluoroquinolone antibiotics which stabilize the DNA-enzyme cleavage complex. researchgate.net The action of these thiosemicarbazides is more akin to that of novobiocin, which also targets the ATPase activity of type IIA topoisomerases. researchgate.netresearchgate.net
Computational docking studies have supported the hypothesis that thiosemicarbazides with pyrrolamide and indolamide motifs could bind to the ATP-binding pocket of these enzymes. researchgate.net One study reported that a specific thiosemicarbazone derivative demonstrated excellent inhibitory activity against Escherichia coli DNA gyrase (IC50 = 0.33 ± 1.25 µM) and moderate inhibition against E. coli Topoisomerase IV (IC50 = 19.72 ± 1.00 µM), comparable to novobiocin. northeastern.edu Another newly discovered 1,4-dicarbonylthiosemicarbazide was confirmed to inhibit S. aureus DNA gyrase with an IC50 value of 1.81 µM, likely by binding to the ATPase domain. nih.gov
These findings underscore that while the thiosemicarbazone scaffold is a promising framework for developing inhibitors of DNA gyrase and topoisomerase IV, further research is required to specifically elucidate the role and potency of this compound in this context.
Up-regulation of N-Myc Downstream Regulatory Gene 1
A significant mechanism associated with the anticancer activity of certain thiosemicarbazones is the up-regulation of the N-Myc Downstream Regulatory Gene 1 (NDRG1), a potent metastasis suppressor. researchgate.netnih.gov While direct studies on this compound are emerging, extensive research on other thiosemicarbazones, particularly the di-2-pyridylketone thiosemicarbazone (DpT) series like Dp44mT and DpC, has established this pathway. nih.govresearchgate.net
The primary mechanism for NDRG1 induction by these compounds involves their strong ability to chelate intracellular iron. researchgate.netrdd.edu.iq This iron depletion mimics a state of hypoxia, which is a known stimulus for NDRG1 expression, although HIF-1-independent pathways have also been noted. mdpi.com The formation of redox-active metal complexes with iron and copper is a critical aspect of their activity, leading to the generation of reactive oxygen species (ROS) and cellular stress, which can also trigger NDRG1 expression. nih.govrdd.edu.iq
Upregulated NDRG1 exerts its tumor-suppressive effects by modulating a variety of oncogenic signaling pathways. It has been shown to inhibit:
Epithelial-Mesenchymal Transition (EMT) : A key process in metastasis. researchgate.net
WNT/β-catenin signaling : By stabilizing Protein Kinase Cα (PKCα), NDRG1 can lead to the downregulation of β-catenin and its downstream effectors like cyclin D1. nih.gov
TGF-β signaling : NDRG1 can inhibit this pathway, which is involved in cell growth and differentiation. researchgate.net
Receptor Tyrosine Kinases (RTKs) : NDRG1 can down-regulate oncogenic RTKs such as c-Met. northeastern.eduresearchgate.net
Notably, research has highlighted that particular attention is being paid to this compound and its metal complexes due to their evident biological activity, with NDRG1 being a key target in the design of anticancer agents based on the thiosemicarbazone core. uobasrah.edu.iqresearchgate.net The ability of thiosemicarbazones to up-regulate NDRG1 is considered a significant therapeutic advantage, contributing to the inhibition of tumor growth, metastasis, and angiogenesis. nih.govmdpi.com
In Vitro Cytotoxicity Studies on Specific Cancer Cell Lines
Hematological Malignancy Cell Lines (e.g., HL-60, K-562)
The cytotoxic potential of this compound and its derivatives has been evaluated against various hematological cancer cell lines. While data for the parent compound alone is limited, its metal complexes and other structural analogs have shown notable activity.
In a study investigating new acridine–thiosemicarbazone derivatives, compounds DL-01 and DL-08 displayed moderate potency against the chronic myelogenous leukemia cell line K-562 , with IC50 values of 11.45 µM and 17.32 µM, respectively. mdpi.com Another study found that a palladium(II) complex with a thiosemicarbazone ligand exhibited high antitumor activity against K-562 cells, with a very low inhibitory concentration of 0.02 μM. nih.gov
For the human promyelocytic leukemia cell line HL-60 , a di-2-pyridylketone thiosemicarbazone, Dp44mT, was found to be highly cytotoxic with a very low IC50 value of 2 nM. oncotarget.com Copper complexes derived from ethyl pyruvate (B1213749) thiosemicarbazone have also been tested against HL-60 cells. innovareacademics.inresearchgate.net Furthermore, a thiazole (B1198619) derivative of thiosemicarbazone exhibited activity against HL-60 cells with an IC50 value of 43 µM. scielo.br
These findings indicate that the thiosemicarbazone scaffold is a viable candidate for development against hematological malignancies, though the activity can be significantly influenced by structural modifications and metal complexation.
Interactive Data Table: Cytotoxicity of Thiosemicarbazone Derivatives on Hematological Cell Lines
| Compound/Derivative Class | Cell Line | IC50 Value (µM) | Reference |
| Acridine-Thiosemicarbazone (DL-01) | K-562 | 11.45 | mdpi.com |
| Acridine-Thiosemicarbazone (DL-08) | K-562 | 17.32 | mdpi.com |
| Palladium(II) Thiosemicarbazone Complex | K-562 | 0.02 | nih.gov |
| Di-2-pyridylketone Thiosemicarbazone (Dp44mT) | HL-60 | 0.002 | oncotarget.com |
| Thiazole-Thiosemicarbazone (2h) | HL-60 | 43 | scielo.br |
Solid Tumor Cell Lines (e.g., COLO-205, A549, MCF-7, T24, HeLa)
This compound, particularly in the form of its organotin(IV) complexes, has demonstrated significant in vitro cytotoxic activity against a range of solid tumor cell lines.
Organotin(IV) complexes of this compound (H2pt) were tested against human breast adenocarcinoma (MCF-7 ), bladder carcinoma (T24 ), and non-small cell lung carcinoma (A549 ) cell lines. researchgate.net The IC50 values for these complexes ranged from 0.43 to 19.73 μM. researchgate.net One diphenyltin(IV) complex was found to be especially active against MCF-7 and T24 cancer cells. nih.gov The most potent of these complexes exhibited an IC50 of 0.43 μM against T24 cells, showing significantly higher activity than the standard chemotherapeutic drug cisplatin in this cell line. researchgate.net
Studies on other thiosemicarbazone derivatives have also shown potent activity. For the A549 lung cancer cell line, various thiosemicarbazones have been investigated, with some showing low micromolar cytotoxic activities. nih.govjournalaim.com Similarly, against the MCF-7 breast cancer cell line, different thiosemicarbazone derivatives and their metal complexes have shown cytotoxic effects, with activity often improved by the presence of a metal ion. nih.govresearchgate.net
Against the human cervical carcinoma cell line HeLa , di-2-pyridyl-based thiosemicarbazones were among the most potent compounds tested in one study, with IC50 values in the sub-micromolar to low micromolar range. plos.org Tin(IV) and organotin(IV) complexes have also been evaluated against HeLa cells, showing significant cytotoxicity. nih.gov
For the colon adenocarcinoma cell line COLO-205 , copper complexes of salicylaldehyde (B1680747) thiosemicarbazone have been studied, demonstrating cytotoxic effects. rsc.org Other copper complexes have also shown activity against COLO-205 cells. nih.gov
Interactive Data Table: Cytotoxicity of this compound (H2pt) Organotin Complexes
| Complex | Cell Line | IC50 Value (µM) | Reference |
| Diorganotin(IV) Complex of H2pt | MCF-7 | In the μM range | researchgate.netnih.gov |
| Diorganotin(IV) Complex of H2pt | T24 | 0.43 | researchgate.net |
| Diorganotin(IV) Complex of H2pt | A549 | In the μM range | researchgate.net |
Antimicrobial Activity Research
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
Research into the antibacterial properties of this compound and its derivatives has shown that their efficacy is often dependent on structural modifications, such as the introduction of different functional groups or complexation with metal ions.
A study on pyruvic acid 4-allylthiosemicarbazone found that the compound itself did not exhibit significant bacteriostatic or bactericidal activity against standard strains of Gram-positive (Staphylococcus aureus) or Gram-negative (Escherichia coli) bacteria. idsi.md However, upon coordination with 3d metal ions like copper, the resulting complexes manifested notable antimicrobial activity against both types of bacteria. idsi.md
This enhancement of activity upon metal chelation is a recurring theme in the study of thiosemicarbazones. Metal chelate complexes of pyruvic acid have been noted for their biological activities. nih.gov For instance, various metal complexes of thiosemicarbazones have demonstrated considerable broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov Copper(II) complexes, in particular, often show the most potent activity against the bacteria examined. nih.gov
Other thiosemicarbazide derivatives have been synthesized and shown to possess potential activity against aerobic Gram-positive bacteria (MIC = 15.6–500 μg/mL) and effectively inhibit the growth of Gram-negative E. coli (MIC = 62–125 μg/mL). nih.gov The antibacterial activity of these compounds is often compared to standard antibiotics, and in some cases, the metal complexes show inhibitory effects comparable to drugs like chloramphenicol. researchgate.net The mechanism of action is thought to involve the chelation of metal ions essential for bacterial growth and the inhibition of key enzymes. mdpi.com
Antituberculosis Activity (e.g., Mycobacterium tuberculosis Complex)
This compound and its derivatives are recognized for their potential against Mycobacterium tuberculosis. researchgate.netupm.edu.my Thiosemicarbazones, as a class of compounds, have demonstrated activity against Mycobacterium tuberculosis H37Rv. researchgate.net The antimycobacterial action is often linked to their ability to chelate metal ions, which are crucial for the function of essential bacterial enzymes. This chelation can disrupt vital metabolic pathways in the bacterium.
A significant target for these compounds is believed to be ribonucleotide reductase, an enzyme indispensable for DNA synthesis and repair in M. tuberculosis. By sequestering the metal cofactors required for this enzyme's activity, this compound and its analogs can effectively halt bacterial replication. The structure of these compounds, particularly substitutions at the terminal N(4) position of the thiosemicarbazone moiety, can influence their lipophilicity and, consequently, their ability to penetrate the complex mycobacterial cell wall and exert their inhibitory effects. researchgate.net
Research into organotin(IV) complexes of this compound has highlighted their biological properties, with some complexes showing notable activity against Mycobacterium tuberculosis. researchgate.netresearchgate.net
Antifungal Efficacy (e.g., Candida Species)
The antifungal properties of this compound and its related compounds have been investigated, particularly against opportunistic pathogens like Candida species. researchgate.net The mechanism of action is largely attributed to the chelation of metal ions, which disrupts fungal metabolic processes. researchgate.net Thiazolylhydrazone derivatives, a related class of compounds, have shown potent activity against various Candida and Cryptococcus species. researchgate.net
For instance, certain silver(I) coordination polymers of thiosemicarbazone derivatives have demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) as low as 1.43 µM. Furthermore, these compounds can inhibit the formation of hyphae in C. albicans at subinhibitory concentrations, a crucial factor in the pathogen's virulence. Organotin(IV) complexes of this compound have also been noted for their antifungal, cytotoxic, and biocidal properties. researchgate.net
Table 1: Antifungal Activity of a this compound Derivative
| Compound | Fungal Strain | MIC (µM) | MIC (µg/mL) | Citation |
|---|---|---|---|---|
| Silver(I) coordination polymer | C. albicans | 1.43 | 0.49 | |
| Silver(I) coordination polymer | C. parapsilosis | 11.38 | 3.9 |
Antiviral Properties
Thiosemicarbazones are a well-established class of compounds with a broad spectrum of pharmacological activities, including antiviral effects. researchgate.net Their mechanism of action against viruses is often attributed to the inhibition of essential viral enzymes. researchgate.net Gallium(III) complexes of certain α-(N)-heterocyclic thiosemicarbazones have been investigated as potential antiviral agents. acs.org
A primary target for the antiviral activity of thiosemicarbazones is ribonucleotide reductase, an enzyme critical for the synthesis of viral DNA. By inhibiting this enzyme, these compounds can disrupt the viral replication cycle. This inhibitory action is a key focus of research for developing new antiviral therapies. researchgate.net The ability of the thiosemicarbazone scaffold to coordinate with metal ions is central to its biological activity, including its antiviral potential. researchgate.net
Antiparasitic Activity (e.g., Trypanosomatids, Plasmodium species)
This compound and its derivatives have shown potential in combating parasitic diseases. researchgate.net Thiosemicarbazones, in general, are recognized for their activity against parasites such as Plasmodium and Trypanosoma species. researchgate.net The effectiveness of these compounds is often enhanced when they form complexes with metal ions. researchgate.net
The antiparasitic action is believed to stem from their ability to interfere with crucial parasite-specific metabolic pathways. This can involve the inhibition of key enzymes necessary for the parasite's survival and replication. Organotin(IV) complexes with thiosemicarbazones have been noted for their potential antiparasitic activities. researchgate.net Research continues to explore these compounds as promising leads for the development of new treatments for parasitic infections like malaria and trypanosomiasis. researchgate.net
Antioxidant Activity and Free Radical Scavenging Research
Mechanisms of Free Radical Neutralization
The antioxidant properties of this compound and its derivatives are a subject of scientific investigation. researchgate.net The primary mechanism behind their free radical scavenging ability lies in the thiosemicarbazone moiety. This functional group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components.
Another significant mechanism is the chelation of transition metal ions like iron and copper. These metal ions can catalyze the formation of highly reactive oxygen species through processes like the Fenton reaction. By binding to these metals, thiosemicarbazones can inhibit the generation of these damaging radicals. researchgate.net The introduction of different substituents to the thiosemicarbazone structure can influence its electron density and, consequently, its antioxidant capacity. researchgate.net
In Vitro Antioxidant Assays (e.g., DPPH Assay, Hydroxyl Radical Scavenging, Lipid Peroxidation Inhibition)
The antioxidant potential of this compound and its analogs is evaluated using various established in vitro methods. researchgate.net
DPPH Assay : The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to measure the hydrogen-donating capacity of a compound. The antioxidant reduces the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. A lower IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals, indicates higher antioxidant activity. researchgate.net
Hydroxyl Radical Scavenging : This assay assesses the ability of a compound to neutralize the highly reactive hydroxyl radical. The scavenging activity is typically measured by observing the inhibition of the degradation of a detector molecule that is induced by hydroxyl radicals.
Lipid Peroxidation Inhibition : The capacity of a compound to prevent the oxidative degradation of lipids is evaluated in this assay. The inhibition of lipid peroxidation is often determined by measuring the reduction in malondialdehyde (MDA), a major byproduct of the process.
Some thiosemicarbazone derivatives have shown notable free radical scavenging activity in DPPH assays. researchgate.net For instance, certain novel thiosemicarbazones have been synthesized and their antioxidant activity confirmed through methods like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. researchgate.net
Anti-inflammatory Properties Research
Research into the anti-inflammatory properties of thiosemicarbazones, a class of compounds to which this compound belongs, has revealed significant potential for modulating inflammatory pathways. While direct and extensive research specifically on the anti-inflammatory effects of this compound is not widely published, the broader class of thiosemicarbazone derivatives has been the subject of numerous preclinical studies. These investigations provide a foundational understanding of the potential mechanisms through which this compound might exert anti-inflammatory activity.
Thiosemicarbazones are recognized for their diverse pharmacological effects, which include anti-inflammatory, antioxidant, and immunomodulatory activities. nih.govdergipark.org.tr The anti-inflammatory potential of these compounds is often linked to their ability to chelate metal ions and to their structural features that allow for interaction with various biological targets involved in the inflammatory cascade.
One of the primary mechanisms by which thiosemicarbazone derivatives exhibit anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes, particularly COX-1 and COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation. For instance, a series of new thiosemicarbazones incorporated into a diaryl ether framework was synthesized and evaluated for their in vitro inhibitory effects on COX enzymes. nih.gov In this study, specific derivatives demonstrated potent and selective inhibition of COX-1, while others showed nonselective inhibition of both COX-1 and COX-2. nih.gov
In a preclinical model of sepsis induced by lipopolysaccharide (LPS), certain thiosemicarbazone derivatives were found to diminish the levels of several inflammatory markers, including high-sensitivity C-reactive protein, myeloperoxidase, nitric oxide, and malondialdehyde. nih.gov Lipopolysaccharide is a component of the outer membrane of Gram-negative bacteria and is a potent inducer of inflammation. nih.gov The ability of these compounds to reduce these markers suggests a significant in vivo anti-inflammatory and antioxidant capacity. nih.gov
Furthermore, the anti-inflammatory activity of thiosemicarbazones has been explored in the context of neuroinflammation. Copper(II) complexes of bis(thiosemicarbazones) have demonstrated beneficial outcomes on neuroinflammatory markers both in vitro and in vivo. nih.gov Specifically, these complexes have been shown to attenuate the activation of microglia and astrocytes, which are key immune cells in the central nervous system. nih.govmdpi.com In primary murine microglia cultures, a thiosemicarbazone–pyridylhydrazone copper(II) complex was found to decrease the secretion of the pro-inflammatory cytokine macrophage chemoattractant protein 1 (MCP-1) and reduce the expression of tumor necrosis factor-alpha (Tnf). nih.govmdpi.com
The antioxidant properties of thiosemicarbazones and their metal complexes also contribute to their anti-inflammatory effects. researchgate.netresearchgate.net Oxidative stress is closely linked with inflammation, and the ability of these compounds to scavenge free radicals can mitigate the inflammatory response. Studies on the antioxidant activity of pyruvic acid have also indicated its potential for controlling inflammation and preventing diseases caused by oxidative stress. researchgate.net
The structural characteristics of thiosemicarbazone derivatives, such as substitutions on the thiosemicarbazide moiety, can significantly influence their biological activity. dergipark.org.tr For example, indole-based thiosemicarbazone derivatives have been shown to suppress the in-vitro production of TNF-α and nitric oxide, while stimulating the production of the anti-inflammatory cytokine IL-4. nih.gov
The following tables summarize key findings from preclinical research on the anti-inflammatory properties of various thiosemicarbazone derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Thiosemicarbazone Derivatives
| Compound/Derivative | Model System | Key Findings | Reference(s) |
| Diaryl ether thiosemicarbazones | In vitro COX enzyme assay | Potent and selective COX-1 inhibition by some derivatives; nonselective COX inhibition by others. | nih.gov |
| Thiosemicarbazone–pyridylhydrazone copper(II) complex | Primary murine microglia culture | Decreased secretion of MCP-1 and expression of Tnf. | nih.govmdpi.com |
| Indole-based thiosemicarbazones | In vitro lymphocyte proliferation assay | Inhibition of lymphocyte proliferation. | nih.gov |
| Indole-based thiosemicarbazones | In vitro cytokine production assay | Suppressed production of TNF-α and NO; stimulated production of IL-4. | nih.gov |
Table 2: In Vivo Anti-inflammatory Activity of Thiosemicarbazone Derivatives
| Compound/Derivative | Animal Model | Key Findings | Reference(s) |
| Diaryl ether thiosemicarbazones | Lipopolysaccharide-induced sepsis in vivo | Diminished levels of hs-CRP, myeloperoxidase, nitric oxide, and malondialdehyde. | nih.gov |
| Indole-based thiosemicarbazones | Carrageenan-induced paw edema in mice | Suppression of edema, with some compounds showing greater potency than indomethacin. | nih.gov |
| Copper(II) bis(thiosemicarbazone) complexes | Mouse models of neurodegeneration | Attenuated astrocyte and microglial activation. | nih.govmdpi.com |
These findings from studies on various thiosemicarbazone derivatives underscore the potential of this class of compounds, and by extension this compound, as anti-inflammatory agents. The mechanisms appear to be multifactorial, involving the inhibition of key inflammatory enzymes like COX, modulation of pro-inflammatory and anti-inflammatory cytokines, and antioxidant activities. Further research is warranted to specifically elucidate the anti-inflammatory profile of this compound.
Structure Activity Relationship Sar Studies
Correlation Between Ligand Structural Modifications and Biological Potency
The core structure of pyruvic acid thiosemicarbazone, with its hydrazine (B178648), thioamide, and carboxylate fragments, offers multiple sites for modification, each influencing the compound's biological profile. bg.ac.rs The inherent biological activity of thiosemicarbazones can be enhanced by the functional groups of the parent ketone, in this case, pyruvic acid. utm.my
Studies on various thiosemicarbazone derivatives have shown that even minor alterations to the ligand's structure can lead to significant changes in biological activity. For instance, the introduction of different substituents on the phenyl ring of thiosemicarbazone derivatives has been shown to affect their antibacterial and anticancer activities. mdpi.com While some substitutions may not significantly alter cell survival, others can enhance the safety profile or increase anticancer potency. mdpi.com
The condensation of thiosemicarbazide (B42300) with pyruvic acid yields a ligand with SNO donor atoms, capable of existing in thione and thiol tautomeric forms. utm.my This versatility in coordination is a key determinant of its biological action. The fundamental structure, featuring a thiosemicarbazide backbone, is crucial for its ability to form stable complexes with metal ions, a property central to its therapeutic effects. ijcrcps.com
Impact of Metal Ion Identity and Coordination Environment on Therapeutic Efficacy
The coordination of this compound to metal ions is a critical factor in its biological activity, often resulting in complexes with enhanced potency compared to the free ligand. rdd.edu.iqmdpi.com The nature of the metal ion and the resulting coordination geometry play a pivotal role in the therapeutic efficacy of these complexes. rdd.edu.iqnih.gov
Metal complexes of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. researchgate.net For instance, organotin(IV) complexes of this compound have shown promising antiproliferative activity. rdd.edu.iqresearchgate.net The geometry of these complexes, whether trigonal bipyramidal or octahedral, appears to contribute to their biological action. rdd.edu.iq
The identity of the metal ion directly influences the biological properties of the complex. Copper(II) complexes, for example, have been a major focus of research. nih.govnih.gov The redox potential of copper bis(thiosemicarbazone) complexes, a key factor in their biological behavior, is primarily determined by substituents on the diimine backbone. ucl.ac.uk Studies have shown that the antitumor activity of pyruvaldehyde bis(thiosemicarbazone) is affected by the presence of copper and other metal ions. nih.gov Similarly, the complexation of thiosemicarbazone derivatives with Cu(II) ions has been shown to influence their antitumor activity against melanoma cells. nih.gov
Mixed ligand complexes, where this compound is coordinated to a metal ion along with another ligand, have also been synthesized and evaluated. ijcrcps.comwisdomlib.org These complexes, involving transition metals like Cr(III), Mn(II), Co(II), Ni(II), and Cu(II), exhibit a range of biological activities, with the ligand bonding to the metal ion through its oxygen, nitrogen, and sulfur atoms. ijcrcps.comwisdomlib.org
Table 1: Cytotoxicity of this compound Metal Complexes This table is interactive. You can sort and filter the data.
| Compound/Complex | Cell Line(s) | IC50 (µM) | Reference |
|---|---|---|---|
| Diorganotin(IV) complexes | MCF-7, T24, A-549, L-929 | 0.43 - 19.73 | researchgate.net |
| Complex 248 (Organotin) | T-24 | 0.43 | researchgate.net |
Influence of Substituents and Alkyl Chain Lengths on Activity Profiles
The introduction of various substituents and the modification of alkyl chain lengths on the this compound scaffold are key strategies for modulating its biological activity. These structural changes can impact factors like lipophilicity and steric hindrance, which in turn affect how the molecule interacts with its biological targets.
For organotin(IV) complexes of this compound, the nature of the alkyl or aryl groups attached to the tin atom significantly influences their cytotoxic effects. utm.myrdd.edu.iq For instance, complexes with bulkier phenyl groups have demonstrated greater effectiveness against microorganisms compared to those with smaller alkyl groups, a phenomenon attributed to increased lipophilicity. rdd.edu.iq The antitumor activity of dialkyltin compounds has been observed to increase with the length of the carbon chain of the alkyl ligand. researchgate.net
Furthermore, the introduction of polar substituents has been explored to enhance the polarity of thiosemicarbazone derivatives. nih.gov Modifications with moieties like ethylmorpholine and glucose can alter the biological activity profile, as demonstrated in studies against leukemic and solid tumor cell lines. nih.gov
Relationship Between Ligand Lipophilicity and Biological Response
The lipophilicity of a compound, often quantified by its partition coefficient (log P), is a critical determinant of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. There is a clear correlation between the lipophilicity of this compound derivatives and their biological response. okstate.edu
An increase in the lipophilic character of organotin(IV) complexes, achieved through the incorporation of bulkier organic groups, enhances their ability to permeate the lipid layers of microbial cell membranes. rdd.edu.iq This increased penetration often leads to greater antimicrobial activity. rdd.edu.iq The delocalization of π-electrons within the complex, synergistically enhanced by bulky organo groups, magnifies the lipophilic nature of the diorganotin(IV) complexes. utm.my
Studies have shown that compounds with a lipophilic chain exhibit greater antibacterial activity than those with less lipophilic structures, such as a methoxy (B1213986) group. okstate.edu The hydrophilic core of the molecule facilitates its movement in aqueous solutions, while the lipophilic portion enhances its interaction with hydrophobic regions of cell membranes. okstate.edu This balance between hydrophilicity and lipophilicity is crucial for optimal biological activity.
In the context of copper bis(thiosemicarbazone) complexes, lipophilicity, along with redox potential, is a key factor determining their biological behavior and selectivity. ucl.ac.uk Alkyl substitutions on the terminal amino groups are the primary means of controlling the lipophilicity of these complexes. ucl.ac.uk Research suggests that less lipophilic copper complexes may exhibit improved pharmacokinetics for certain applications, such as hypoxia imaging. ucl.ac.uk
Computational and Theoretical Investigations
Quantum Chemical Calculations and Spectroscopic Data Correlation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the molecular and electronic structure of pyruvic acid thiosemicarbazone and its derivatives. These calculations allow for the prediction of various molecular properties, which can then be correlated with experimental spectroscopic data.
For instance, a novel crystal form of this compound (H2pt) and its sodium salt have been characterized using IR spectra, among other techniques. researchgate.net A detailed comparative analysis of the crystal structures of these compounds has been performed, providing valuable information about their molecular conformations. researchgate.net In the solid state, this compound can exist in different tautomeric forms, and the presence of functional groups like acetyl and pyridyl can influence its heterocyclization. researchgate.net
Studies on related thiosemicarbazone derivatives have demonstrated the power of DFT in correlating theoretical calculations with experimental data. For example, in a study of novel salicylaldehyde (B1680747) thiosemicarbazone derivatives, quantum chemical studies were carried out at the M06/6-311G(d,p) level of theory. acs.org The calculated UV-visible spectra and vibrational frequencies showed excellent agreement with experimental findings. acs.org This correlation allows for a detailed assignment of vibrational modes, such as N-H, O-H, and C-X (where X is a halogen) stretching vibrations. acs.org
Furthermore, DFT calculations have been employed to study the electronic properties of these molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these orbitals provides insights into the chemical stability and reactivity of the compounds. acs.org
In the context of metal complexes of this compound, DFT calculations have been used to elucidate the structure and bonding. For an iron(III) complex, DFT calculations of fragments of the crystal structure in both high-spin (HS) and low-spin (LS) states were performed. rsc.org Broken-symmetry DFT (BS-DFT) calculations confirmed the presence of antiferromagnetic exchange in π–π bonded pairs of the ferric complexes and revealed the exchange pathway between the Fe(III) ions through the calculated spin density distribution. rsc.org
Table 1: Correlation of Experimental and Computational Data for Thiosemicarbazone Derivatives
| Spectroscopic/Property Data | Experimental Findings | Computational (DFT) Predictions | Reference |
|---|---|---|---|
| IR Vibrational Frequencies (cm⁻¹) | N-H stretching: 3450–3250; O-H stretching: 3700–3550 | Simulated N-H stretching: 3565–3451; Simulated O-H stretching: 3889 | acs.org |
| UV-Vis Absorption (nm) | λmax at 296 nm for a salicylaldehyde derivative | Excellent agreement with experimental spectra | acs.org |
| HOMO-LUMO Energy Gap (eV) | Not directly measured | Calculated to be around 4.1-4.2 eV for salicylaldehyde derivatives, indicating high chemical stability | acs.org |
| Magnetic Exchange Constant (J) | Jexp = -0.498(1) K for an Fe(III) complex | Jcalc = -0.92 K for the same Fe(III) complex | rsc.org |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid.
Thiosemicarbazones, including derivatives of pyruvic acid, have shown potential as enzyme inhibitors. researchgate.net Tyrosinase, a copper-containing enzyme involved in melanin (B1238610) production, has been a significant target for these compounds. researchgate.net Molecular docking studies have been employed to understand how thiosemicarbazone analogues bind to the active site of tyrosinase. researchgate.netnih.gov These studies provide visual evidence for the structure-activity relationship and detailed information about the binding mode, affinity, and the principal mechanism of interaction between the ligands and the enzyme. researchgate.net For instance, the docking results for a series of aromatic heterocycle thiosemicarbazone analogues helped to elucidate how bulky substituents and electron-negative groups influence the inhibitory activity. nih.gov
While specific docking studies on this compound with topoisomerase were not found in the provided search results, the general applicability of thiosemicarbazones as enzyme inhibitors suggests that such interactions are a plausible area of investigation.
The interaction of this compound and its metal complexes with DNA and other proteins is a key area of computational research. Molecular docking can be used to model how these compounds might bind to the minor or major grooves of DNA or interact with specific amino acid residues on a protein surface.
Studies on hydrazone and thiosemicarbazone derivatives have demonstrated their ability to target protein-protein interactions. For example, certain thiosemicarbazones have been shown to bind to the SARS-CoV-2 papain-like protease (PLpro), interfering with its natural substrate binding. unipr.it These interactions are primarily mediated by multiple hydrogen bonds and hydrophobic interactions. unipr.it While not specific to this compound, these findings highlight the potential of the thiosemicarbazone scaffold to engage in significant protein interactions, which can be modeled and predicted using computational methods.
Enzyme Active Site Interactions (e.g., Tyrosinase Kinase Receptor, Topoisomerase)
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools for predicting the activity of new, unsynthesized compounds.
For a series of 36 aromatic heterocycle thiosemicarbazone analogues with anti-tyrosinase activity, robust and reliable Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. researchgate.netnih.gov The cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) for the CoMFA model were 0.773 and 0.996, respectively, and for the CoMSIA model were 0.666 and 0.991, respectively, indicating good predictive ability. researchgate.net These models revealed that the inhibitory activities of the compounds were highly dependent on their molecular shape, size, and charge distribution. researchgate.netnih.gov Specifically, a sterically bulky group at the C-4 position of a thiophene (B33073) ring was found to contribute to high biological activity. researchgate.net
Table 2: QSAR Model Statistics for Thiosemicarbazone Analogues against Tyrosinase
| QSAR Model | q² (Cross-validated) | r² (Non-cross-validated) | Key Findings | Reference |
|---|---|---|---|---|
| CoMFA | 0.773 | 0.996 | Activity depends on molecular shape, size, and charge. Bulky groups at specific positions enhance activity. | researchgate.net |
| CoMSIA | 0.666 | 0.991 |
Electron Paramagnetic Resonance Spectral Simulations for Magnetic Parameter Elucidation
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons, such as metal complexes of this compound. Computer simulations of EPR spectra are crucial for extracting accurate magnetic parameters, such as g-values and hyperfine coupling constants.
EPR studies on copper(II) complexes of acetaldehyde (B116499) thiosemicarbazone and this compound have been conducted at room and low temperatures. researchgate.net Computer simulations of the EPR spectra revealed differences in the magnetic parameters of these compounds, indicating the presence of different metal coordination environments. researchgate.net Similarly, EPR spectroscopy has been used to characterize iron(III) complexes of this compound, providing information about the spin state of the iron center. rsc.orgresearchgate.netresearchgate.net The simulation of these spectra is essential for a detailed understanding of the electronic structure and magnetic properties of these complexes.
Theoretical Analysis of Metal Complexation Modes and Stability
Theoretical methods are extensively used to analyze the different ways this compound can coordinate to a metal ion and to predict the stability of the resulting complexes. This compound can act as a tridentate ligand, coordinating through the sulfur atom, a nitrogen atom of the hydrazinic chain, and an oxygen atom of the carboxylate group. rdd.edu.iq
DFT calculations have been employed to study the effect of different coordination environments on the energy stabilization of the low-spin state of iron(III) anionic complexes of this compound. rsc.org These calculations have shown the influence of the coordinating atoms (e.g., N, O, S) on the spin-crossover properties of the complex. rsc.org Furthermore, theoretical analyses can predict the stability of metal complexes. For instance, thermal analysis of metal complexes of sodium pyruvate (B1213749) thiosemicarbazone has shown that the coordination to a metal ion enhances the thermal stability of the ligand. researchgate.net
Analytical and Other Applied Research Methodologies
Spectrophotometric Determination of Metal Ions Using Pyruvic Acid Thiosemicarbazone Derivatives
This compound and its derivatives are effective chelating agents for various metal ions, a property that is extensively utilized in spectrophotometric analysis. ymerdigital.com These compounds form stable, colored complexes with metal ions, allowing for their quantitative determination. ymerdigital.com The formation of these complexes typically involves bonding through the sulfur and nitrogen atoms of the thiosemicarbazone moiety. ymerdigital.comijcrcps.com
A notable derivative, Pyruvic acid 4-phenyl-3-thiosemicarbazone (PAPTSC), has been used for the spectrophotometric determination of copper in various samples. ymerdigital.com The complex forms at a pH of 8.0 and exhibits maximum absorbance, enabling the quantification of micro amounts of the copper ion. ymerdigital.com Another related compound, 2-ketobutyric acid thiosemicarbazone (KBAT), has been employed in a highly selective second-order derivative spectrophotometric method for the simultaneous determination of Nickel(II) and Cobalt(II). semanticscholar.org This method is effective within a pH range of 8-11 for nickel and 5-10 for cobalt, with an optimal pH of 9.5 for simultaneous analysis. semanticscholar.org
The general principle involves the reaction of the thiosemicarbazone derivative with the metal ion in a suitable solvent and pH to form a colored complex. ymerdigital.comsemanticscholar.org The absorbance of this complex is then measured at its wavelength of maximum absorption (λmax), and the concentration of the metal ion is determined by applying Beer's law. ymerdigital.com Derivative spectrophotometry can be particularly useful for resolving overlapping spectra in multicomponent systems, enhancing the selectivity of the analysis. semanticscholar.org
Table 1: Spectrophotometric Determination of Metal Ions
| Derivative | Metal Ion(s) | pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
|---|---|---|---|---|
| Pyruvic acid 4-phenyl-3-thiosemicarbazone (PAPTSC) | Copper(II) | 8.0 | - | - |
| 2-ketobutyric acid thiosemicarbazone (KBAT) | Nickel(II) | 9.5 | 330 | 1.55 x 10⁴ |
| 2-ketobutyric acid thiosemicarbazone (KBAT) | Cobalt(II) | 9.5 | 330 | 1.03 x 10⁴ |
Data sourced from multiple studies. ymerdigital.comsemanticscholar.org
Research on Corrosion Inhibition Applications
This compound and its derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly for steel in various corrosive environments. idsi.mdidsi.mdgoogle.com The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. analis.com.my This adsorption is facilitated by the presence of heteroatoms such as nitrogen and sulfur, which act as active centers for interaction with the metal. analis.com.my
Research has shown that this compound can inhibit the corrosion of steel in water. idsi.mdidsi.md The mechanism involves the formation of insoluble complexes with iron ions, which become incorporated into the protective layer on the steel surface. idsi.mdidsi.md Initially, the inhibitor adsorbs onto the corroding surface. As the metal ionizes, a film of iron oxides and hydroxides forms, along with the insoluble inhibitor-iron complexes. idsi.md These complexes fill the pores of the oxide film, enhancing its protective capabilities. idsi.md In environments containing sulfur, the decomposition of the inhibitor can lead to the formation of hydrogen sulfide, which reacts with iron ions to form iron disulfide, further contributing to the protective layer. idsi.md
Studies on mild steel in acidic solutions, such as 1 M hydrochloric acid (HCl) and 1N sulfuric acid (H₂SO₄), have also confirmed the inhibitory action of this compound derivatives. analis.com.myresearchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor. analis.com.mydntb.gov.ua However, the efficiency tends to decrease with an increase in temperature, suggesting that the adsorption process might be predominantly physical in nature. analis.com.mydntb.gov.ua Electrochemical studies, including electrochemical impedance spectroscopy (EIS) and weight loss methods, have been employed to evaluate the performance of these inhibitors. researchgate.netdntb.gov.ua For instance, one study reported a high inhibition efficiency of 94.86% for a thiosemicarbazone derivative at a concentration of 0.5 mM in 1N H₂SO₄. researchgate.netdntb.gov.ua The adsorption of these inhibitors on the mild steel surface has been found to follow the Langmuir adsorption isotherm. dntb.gov.ua
Table 2: Corrosion Inhibition Research Findings
| Inhibitor | Metal | Corrosive Medium | Method(s) of Evaluation | Key Findings |
|---|---|---|---|---|
| This compound | Steel (St. 3) | Water | Electrochemical methods, Spectroscopy (UV, IR), X-ray analysis, Electron microscopy | Forms a protective film of insoluble iron complexes and iron oxides. idsi.mdidsi.md |
| Thiosemicarbazone derivatives | Mild Steel | 1.0 M HCl | Weight loss technique | Inhibition efficiency increases with concentration and decreases with temperature. analis.com.my |
| This compound | Mild Steel | 1N H₂SO₄ | Electrochemical Impedance Spectroscopy (EIS), Weight loss, Scanning Electron Microscopy (SEM) | Achieved 94.86% inhibition efficiency at 0.5 mM concentration; acts as a mixed-type inhibitor. researchgate.netdntb.gov.ua |
Data compiled from various research articles.
Applications in Photoactive Materials
Metal complexes of this compound are being investigated for their potential applications in photoactive materials. scirp.orgresearchgate.net These complexes can exhibit interesting photophysical properties, including spin crossover (SCO) phenomena. researchgate.net SCO complexes are materials that can be switched between two different electronic spin states, typically a low-spin (LS) state and a high-spin (HS) state, by external stimuli such as temperature, pressure, or light irradiation. researchgate.net
An iron(III) complex with this compound, specifically [FeIII(Hthpy)(thpy)]·H₂O, has been synthesized and studied for its magnetic properties. researchgate.netresearchgate.net This compound demonstrates a spin transition that can be induced by light. researchgate.netresearchgate.net At low temperatures, illuminating the sample can cause a transition from the low-spin state to a metastable high-spin state, a phenomenon known as Light-Induced Excited Spin State Trapping (LIESST). researchgate.net This property makes such materials candidates for applications in molecular switches and data storage devices.
The coordination of the this compound ligand to the metal center, typically through its sulfur, nitrogen, and oxygen donor atoms, plays a crucial role in determining the electronic and magnetic properties of the resulting complex. ijcrcps.comijirset.com The ability to tune these properties by modifying the ligand structure or the metal ion opens up possibilities for designing new photoactive materials with specific functionalities. scirp.org
Table 3: Photoactive Properties of a this compound Complex
| Compound | Metal Ion | Phenomenon | Stimulus | Potential Application |
|---|---|---|---|---|
| [FeIII(Hthpy)(thpy)]·H₂O | Iron(III) | Spin Crossover (SCO) / Light-Induced Excited Spin State Trapping (LIESST) | Light irradiation at low temperatures | Molecular switches, Data storage |
Information based on studies of iron(III) complexes. researchgate.netresearchgate.net
Future Directions and Research Perspectives
Deepening the Elucidation of Molecular Mechanisms of Action
While the biological activity of pyruvic acid thiosemicarbazone and its metal complexes is well-documented, the precise molecular mechanisms often remain only partially understood. researchgate.netresearchgate.net Future research must prioritize a more profound elucidation of its pathways of action. Thiosemicarbazones are known to exert their effects through various mechanisms, including interactions with DNA, inhibition of key enzymes like topoisomerases, and disruption of cellular metal homeostasis. researchgate.net For instance, some thiosemicarbazone derivatives have been shown to induce autophagy, a cellular stress response, and impair lysosomal integrity, contributing to cell death. nih.gov
A critical area of investigation is the role of metal chelation. The antineoplastic properties of thiosemicarbazones are often enhanced when they chelate metal ions, particularly iron, which is essential for cancer cell proliferation. researchgate.net The resulting metal complexes can generate reactive oxygen species and inhibit enzymes like ribonucleotide reductase. researchgate.net Studies on organotin complexes of this compound have shown significant cytotoxic activity, suggesting the metallic center plays a crucial role in the biological properties. researchgate.net Future studies should employ advanced proteomics, genomics, and metabolomics approaches to identify specific cellular targets and signaling pathways modulated by this compound and its complexes.
Designing Novel Derivative Syntheses for Enhanced Efficacy and Selectivity
A major thrust of future research will be the rational design and synthesis of novel derivatives of this compound to improve therapeutic efficacy and selectivity. nih.gov By modifying the parent structure, researchers can fine-tune its pharmacological profile. Strategies often involve introducing different substituents on the thioamide and hydrazine (B178648) nitrogen atoms or by incorporating other bioactive moieties. researchgate.net
Recent efforts have yielded promising results:
Indole (B1671886) Conjugates : A series of novel thiosemicarbazone derivatives containing an indole fragment exhibited excellent antiproliferative activity against various cancer cell lines, with one compound showing high selectivity for prostate cancer cells (PC3). nih.gov This suggests a synergistic effect between the thiosemicarbazone and indole structures. nih.gov
Organotin Complexes : The synthesis of neutral and cationic organotin complexes with this compound has produced compounds with remarkable cytotoxic activity, in some cases exceeding that of the established anticancer drug cisplatin (B142131). researchgate.net The antitumor activity of dialkyltin compounds was found to increase with the length of the alkyl chain. researchgate.net
Proline Conjugates : To enhance aqueous solubility, enantiomerically pure thiosemicarbazone–proline conjugates have been synthesized. acs.org The resulting copper(II) complexes of these conjugates showed a significant increase in antiproliferative activity compared to the ligands alone. acs.org
Quinazoline (B50416) Hybrids : Thiosemicarbazone-containing quinazoline derivatives have been designed as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key target in cancer therapy. mdpi.com
Future synthetic strategies should continue to explore the hybridization of this compound with other pharmacophores to develop multi-target agents with improved potency and reduced off-target effects. researchgate.netnih.gov
| Derivative Class | Target/Application | Key Finding | Reference |
| Indole Conjugates | Anticancer | High selectivity against PC3 prostate cancer cells. | nih.gov |
| Organotin Complexes | Anticancer | Cytotoxic activity in the micromolar range, sometimes superior to cisplatin. | researchgate.net |
| Proline Conjugates | Anticancer | Enhanced aqueous solubility and increased antiproliferative activity upon copper(II) coordination. | acs.org |
| Quinazoline Hybrids | Anticancer (VEGFR2 inhibition) | Designed as potential type II VEGFR2 inhibitors. | mdpi.com |
Investigating the Impact of Crystal Polymorphism on Biological Activity
The solid-state properties of a pharmaceutical compound can significantly influence its stability, solubility, and ultimately, its biological activity. This compound, with its multiple hydrogen bonding sites (hydrazine, thioamide, and carboxylate fragments), has a high potential for polymorphic crystallization. bg.ac.rs Polymorphs are different crystal forms of the same compound, which can exhibit distinct physicochemical properties.
Recent research has successfully identified a novel crystal form of this compound, which is structurally different from a previously reported form. bg.ac.rsresearchgate.net A detailed comparative analysis of these crystal structures revealed notably different hydrogen bonding patterns, although a cyclic motif involving the thioureido moieties was conserved in each structure. researchgate.netbg.ac.rs The crystal structures of both the neutral ligand and its sodium salt are stabilized by extensive networks of N–H···O, O–H···O, and N–H···S hydrogen bonds. bg.ac.rsresearchgate.net
Understanding the relationship between crystal polymorphism and biological function is a critical future direction. Researchers need to systematically screen for and characterize different polymorphic forms of this compound and its key derivatives. Subsequent studies should then correlate these specific crystal structures with dissolution rates, bioavailability, and in vitro/in vivo activity to determine if a particular polymorph offers a therapeutic advantage.
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| This compound (Form 1) | Triclinic | P-1 | Contains two crystallographically independent molecules (A and B) and a water molecule. | researchgate.net |
| Sodium salt of this compound | Triclinic | P-1 | Forms a coordination polymer with sodium ions. | researchgate.net |
| Methyl pyruvate (B1213749) thiosemicarbazone hemihydrate | Monoclinic | C2/c | Fully extended conformation with an E configuration about C(2)–N(3) and C(1)–N(2) bonds. | rsc.org |
Strategies for Improving Compound Solubility and Bioavailability
A significant hurdle in the development of many thiosemicarbazone-based drug candidates is their poor aqueous solubility, which can limit bioavailability and therapeutic application. acs.orgmdpi.com For example, a series of thiosemicarbazone-quinazoline derivatives displayed a high degree of lipophilicity and were predicted to be poorly or moderately soluble. mdpi.com
Future research must focus on innovative strategies to overcome this limitation. Several approaches can be explored:
Prodrug and Conjugation Strategies : As demonstrated with proline conjugates, attaching hydrophilic moieties like amino acids can enhance water solubility. acs.org This approach could be expanded to include other polar groups or polyethylene (B3416737) glycol (PEG) chains.
Formulation Technologies : The development of advanced drug delivery systems, such as nanoparticles, liposomes, or solid dispersions, can improve the solubility and bioavailability of hydrophobic compounds like this compound.
Salt Formation : The synthesis of salt forms, such as the sodium salt of this compound, represents another viable strategy. bg.ac.rsresearchgate.net Salts often exhibit improved solubility and dissolution rates compared to the neutral parent compound.
Computational Prediction : In silico tools, such as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction programs, can be used early in the design phase to predict the pharmacokinetic properties of new derivatives, helping to guide synthetic efforts towards compounds with more favorable bioavailability profiles. nih.govnih.gov
Developing Advanced Analytical Methodologies for Complex Characterization
The synthesis of increasingly complex derivatives and metal complexes of this compound necessitates the use and further development of advanced analytical techniques for their thorough characterization. ijcrcps.comuobasrah.edu.iq A comprehensive understanding of the structure, purity, and properties of these novel compounds is essential for establishing structure-activity relationships.
The current analytical toolkit is robust, employing methods such as:
Single-Crystal X-ray Diffraction : This remains the gold standard for unequivocally determining the three-dimensional molecular structure of crystalline compounds, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. bg.ac.rsresearchgate.netrsc.org It has been crucial in identifying new crystal forms and understanding coordination modes in metal complexes. researchgate.netrsc.org
Spectroscopic Techniques : Infrared (IR) spectroscopy is used to identify functional groups and changes upon coordination to a metal ion, such as shifts in the ν(C=S) and ν(N-H) bands. uobasrah.edu.iqmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for elucidating the structure of new derivatives in solution. researchgate.netacs.org
Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of newly synthesized compounds. acs.orgscirp.org
Elemental and Thermal Analysis : These methods are used to confirm the empirical formula and study the thermal stability of the compounds, respectively. ijcrcps.com
Future efforts should focus on applying these techniques to more complex systems and potentially developing new analytical protocols. For instance, advanced NMR techniques could be used to study the dynamics of these molecules in solution, while hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for metabolic studies. The characterization of organometallic complexes, which often have intricate coordination geometries, will continue to rely heavily on the combined power of these analytical methodologies. researchgate.netijcrcps.com
Q & A
Q. What are the optimal synthesis conditions for pyruvic acid thiosemicarbazone derivatives?
this compound derivatives are typically synthesized by condensing pyruvic acid with thiosemicarbazide derivatives under reflux conditions. Key parameters include solvent choice (e.g., ethanol or acetone), reaction time (2–6 hours), and temperature (60–80°C). For example, refluxing pyruvic acid with methylthiosemicarbazide in ethanol yields pyruvic aldehyde-1-oxime methylthiosemicarbazone (PAO-MTSC) with a 65–85% yield . Optimization may involve adjusting stoichiometry or using catalysts like potassium carbonate to improve efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Characterization requires a multi-technique approach:
- 1H NMR and 1H,15N HSQC : Resolve tautomeric forms and confirm nitrogen coordination sites (e.g., distinguishing thione vs. thiol forms) .
- IR spectroscopy : Identify C=S (∼1,100 cm⁻¹) and N–H (∼3,200 cm⁻¹) stretches to confirm ligand structure .
- Elemental analysis : Validate purity and stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .
- Molar conductivity : Assess electrolytic behavior of metal complexes (e.g., μ = 15–25 μS cm⁻¹ for neutral complexes) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from variations in experimental design, such as:
- Cell line specificity : Anticancer activity may differ between MCF-7 (breast) vs. A549 (lung) cells due to membrane permeability or redox heterogeneity .
- Metal coordination : Cu(II) complexes often show enhanced antimicrobial activity compared to free ligands (e.g., MIC = 8 μg/mL vs. >64 μg/mL for E. coli) .
- Dosage protocols : Inconsistent IC₅₀ values may stem from incubation time (24 vs. 48 hours) or solvent effects (DMSO toxicity thresholds) . Mitigation strategies include standardizing assay conditions and reporting full dose-response curves .
Q. What strategies improve the yield and purity of this compound during synthesis?
- Protecting groups : Use t-Boc-protected hydrazines to prevent side reactions (e.g., bis-thiosemicarbazide formation) and ensure single-product isolation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing byproducts .
- Chromatography : Purify via silica gel column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
Q. How do metal coordination modes influence the biological activity of this compound complexes?
Coordination geometry directly impacts bioactivity:
- Tridentate binding (S, N, O) : Cu(II) complexes with [Cu(−Hpt)H₂O]X structures exhibit polymeric chains, enhancing DNA intercalation and ROS generation .
- Tetradentate binding : Ni(II) complexes with square-planar geometries show higher antifungal activity (e.g., 90% inhibition of C. albicans at 50 μM) .
- Redox-active metals : Fe(III) complexes leverage Fenton reactions for pro-oxidant cytotoxicity in cancer cells .
Q. What computational methods are used to predict pharmacokinetic properties of these compounds?
- ADMET profiling : SwissDock calculates parameters like LogP (lipophilicity; optimal range: 1–3), H-bond acceptors (<10), and bioavailability scores .
- Molecular docking : AutoDock Vina simulates ligand-enzyme interactions (e.g., binding affinity to ribonucleotide reductase, ΔG ≤ −8 kcal/mol) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with IC₅₀ values for antitumor activity .
Q. How should researchers design experiments to evaluate the cytotoxic effects of this compound derivatives?
- In vitro assays : Use MTT or resazurin-based viability tests on ≥3 cell lines (e.g., HeLa, HepG2) with positive controls (e.g., cisplatin) .
- Dose ranges : Test 0.1–100 μM concentrations to capture full dose-response dynamics.
- Mechanistic studies : Include ROS detection (DCFH-DA staining) and apoptosis assays (Annexin V/PI) .
- Replication : Perform triplicate experiments with statistical validation (p < 0.05, ANOVA) .
Q. What are the challenges in interpreting NMR data for thiosemicarbazone derivatives, and how can they be mitigated?
- Tautomerism : Thione-thiol equilibria cause signal splitting. Use 15N HSQC to resolve N–H environments (e.g., δN = 120–150 ppm for thione forms) .
- Paramagnetic broadening : Metal complexes (e.g., Cu(II)) may require low-temperature (e.g., 10°C) or solid-state NMR .
- Solvent artifacts : Deuterated DMSO can obscure NH peaks; use D₂O exchange to confirm labile protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
